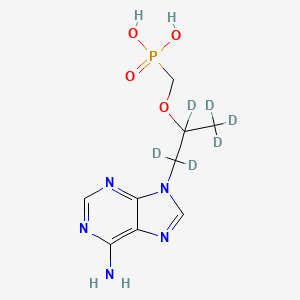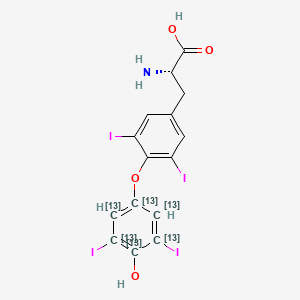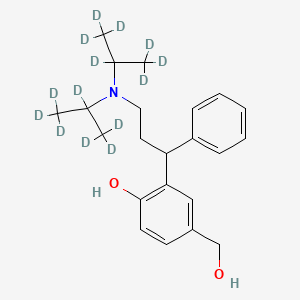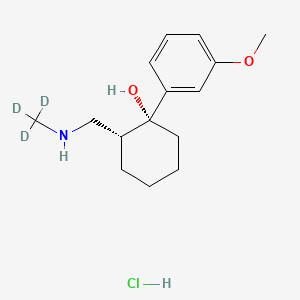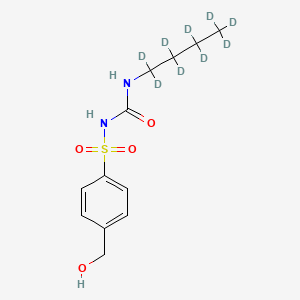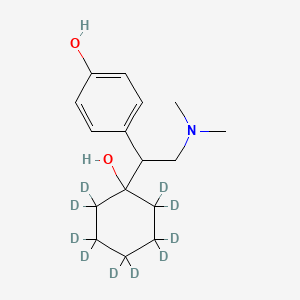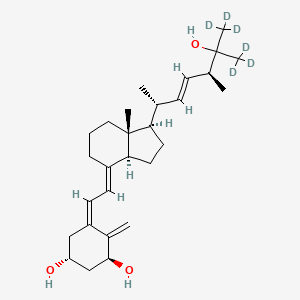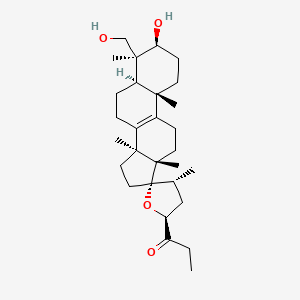
15-脱氧欧芹甾醇
描述
15-Deoxoeucosterol: is a natural product isolated from the bulbs of the plant Scilla scilloides, which belongs to the Asparagaceae family . It is a triterpenoid compound with the molecular formula C29H46O4 and a molecular weight of 458.67 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
科学研究应用
15-Deoxoeucosterol has several scientific research applications, including but not limited to:
作用机制
Target of Action
15-Deoxoeucosterol is a compound isolated from the bulbs of Scilla scilloides. Its primary targets are enzymes involved in inflammatory processes, such as lipoxygenase and hyaluronidase . These enzymes play crucial roles in the biosynthesis of inflammatory mediators and the degradation of extracellular matrix components, respectively.
Mode of Action
15-Deoxoeucosterol interacts with its targets by inhibiting their enzymatic activity. For instance, it inhibits lipoxygenase, which is responsible for the production of leukotrienes, potent inflammatory mediators . By binding to the active site of the enzyme, 15-Deoxoeucosterol prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.
Biochemical Pathways
The inhibition of lipoxygenase by 15-Deoxoeucosterol affects the arachidonic acid pathway. This pathway is crucial for the production of various eicosanoids, including leukotrienes and prostaglandins, which are involved in inflammation and immune responses . By inhibiting this pathway, 15-Deoxoeucosterol reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.
Pharmacokinetics
This property may facilitate its absorption through cell membranes but could also lead to extensive metabolism in the liver, reducing its systemic availability .
Result of Action
At the molecular level, the inhibition of lipoxygenase and hyaluronidase by 15-Deoxoeucosterol leads to a decrease in the production of inflammatory mediators and the degradation of extracellular matrix components . This results in reduced inflammation, pain, and tissue damage. At the cellular level, these effects translate to decreased recruitment of inflammatory cells and reduced tissue edema.
Action Environment
The efficacy and stability of 15-Deoxoeucosterol can be influenced by various environmental factors. For instance, its stability may be affected by pH, temperature, and exposure to light. Additionally, the presence of other compounds in the biological environment, such as proteins and lipids, can impact its bioavailability and interaction with target enzymes . Understanding these factors is crucial for optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 15-Deoxoeucosterol is primarily isolated from natural sources, specifically from the bulbs of Scilla scilloides . The extraction process typically involves the use of organic solvents such as dichloromethane to obtain the crude extract, followed by purification steps like column chromatography to isolate the pure compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for 15-Deoxoeucosterol. Its production is mainly limited to laboratory-scale extraction from natural sources. The scalability of this process for industrial applications remains a subject of ongoing research.
化学反应分析
Types of Reactions: 15-Deoxoeucosterol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 15-Deoxoeucosterol may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
相似化合物的比较
- Scillascilloside B-1 (CAS#2023822-41-3)
- 3-Dehydro-15-deoxoeucosterol (CAS#81678-46-8)
- Scillascillol (CAS#2023822-39-9)
- Scillascillone (CAS#2023822-40-2)
- Pseudolarolide Q2 (CAS#1338366-22-5)
- Pseudolarolide F (CAS#412321-91-6)
Comparison: 15-Deoxoeucosterol is unique among these compounds due to its specific structural features and biological activities. While similar compounds may share some structural similarities, they often differ in their functional groups and overall molecular architecture, leading to variations in their physicochemical properties, bioactivity, and pharmacological profiles
属性
IUPAC Name |
1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCCXBCFBIWPN-KNRSYIFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the study mention any biological activity for 15-Deoxoeucosterol?
A2: No, the study doesn't mention any specific biological activity for 15-Deoxoeucosterol. [] The research primarily focuses on the cytotoxic and antiangiogenic properties of other isolated compounds like homoisoflavonoids and different triterpenoids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



